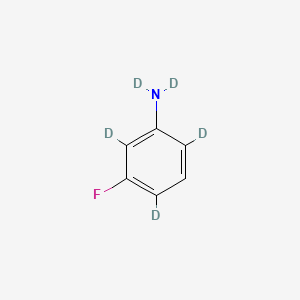
N,N,2,4,6-pentadeuterio-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,4,6-pentadeuterio-3-fluoroaniline: is a deuterated derivative of 3-fluoroaniline, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,4,6-pentadeuterio-3-fluoroaniline typically involves the deuteration of 3-fluoroaniline. One common method is the hydrogenation of 3-fluoronitrobenzene in the presence of a deuterium source and a catalyst such as platinum on carbon (Pt/C). The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity and yield of the final product are optimized through careful control of reaction parameters and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,2,4,6-pentadeuterio-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the parent amine or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N,N,2,4,6-pentadeuterio-3-fluoroaniline has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N,2,4,6-pentadeuterio-3-fluoroaniline involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes by altering the kinetics of reactions due to the presence of deuterium.
Comparaison Avec Des Composés Similaires
3-Fluoroaniline: The non-deuterated counterpart with similar chemical properties but different reaction kinetics.
2,4,6-Trifluoroaniline: A compound with multiple fluorine substitutions, exhibiting different reactivity and applications.
2,6-Dibromo-4-fluoroaniline: A halogenated derivative with distinct chemical behavior and uses
Uniqueness: N,N,2,4,6-pentadeuterio-3-fluoroaniline is unique due to its deuterium content, which imparts increased stability and altered reaction kinetics. This makes it valuable in studies requiring precise control over reaction rates and mechanisms .
Propriétés
Formule moléculaire |
C6H6FN |
|---|---|
Poids moléculaire |
116.15 g/mol |
Nom IUPAC |
N,N,2,4,6-pentadeuterio-3-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |
Clé InChI |
QZVQQUVWFIZUBQ-TZVKMIMGSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1N([2H])[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC(=CC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
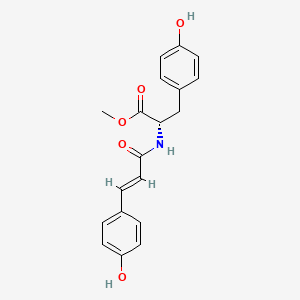
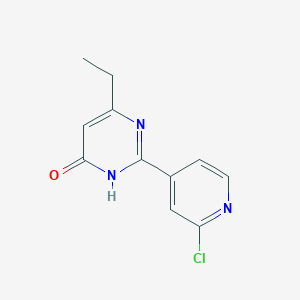
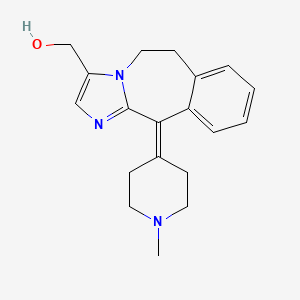
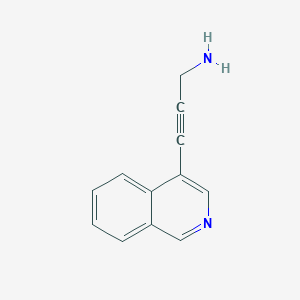
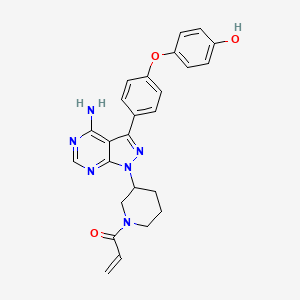
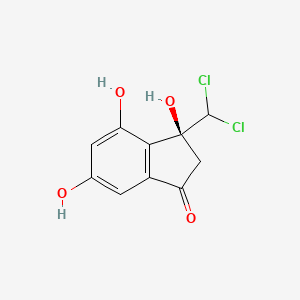
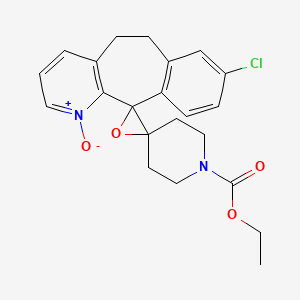
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)

![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
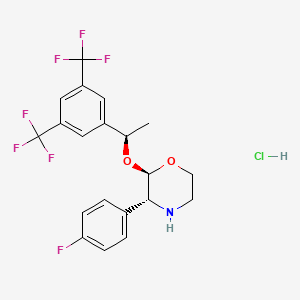
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
